Benzofuran-7-carbonitrile

Estrogen receptor Nuclear receptor Selective estrogen receptor modulator

Benzofuran-7-carbonitrile (1-benzofuran-7-carbonitrile, CAS 52951-09-4) is a heterocyclic organic compound with the molecular formula C₉H₅NO and a molecular weight of 143.14 g/mol, featuring a benzofuran core bearing a cyano group at the 7‑position of the benzene ring. The compound is supplied as a research chemical with typical purity ≥95% (validated by NMR, HPLC, and GC) and a predicted boiling point of 260.8 ± 13.0 °C and density of 1.22 ± 0.1 g/cm³.

Molecular Formula C9H5NO
Molecular Weight 143.145
CAS No. 52951-09-4
Cat. No. B2455239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-7-carbonitrile
CAS52951-09-4
Molecular FormulaC9H5NO
Molecular Weight143.145
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)OC=C2
InChIInChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
InChIKeyHAICRZPDDBKXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-7-carbonitrile (CAS 52951-09-4): A 7‑Cyano‑Substituted Benzofuran Building Block for Medicinal Chemistry and Organic Synthesis


Benzofuran-7-carbonitrile (1-benzofuran-7-carbonitrile, CAS 52951-09-4) is a heterocyclic organic compound with the molecular formula C₉H₅NO and a molecular weight of 143.14 g/mol, featuring a benzofuran core bearing a cyano group at the 7‑position of the benzene ring . The compound is supplied as a research chemical with typical purity ≥95% (validated by NMR, HPLC, and GC) and a predicted boiling point of 260.8 ± 13.0 °C and density of 1.22 ± 0.1 g/cm³ . Its primary value lies in its utility as a versatile synthetic building block for constructing more complex, biologically active molecules, including kinase inhibitors, nuclear receptor ligands, and antifungal agents . Unlike the more commonly encountered 2‑carbonitrile or 3‑carbonitrile regioisomers, the 7‑carbonitrile substitution pattern imparts distinct electronic and steric characteristics that influence both reactivity in cross‑coupling chemistry and engagement with biological targets.

Why Benzofuran-7-carbonitrile Cannot Be Replaced by Other Benzofuran Carbonitrile Regioisomers in Critical Synthetic and Biological Applications


Benzofuran carbonitriles are not interchangeable; the position of the nitrile group fundamentally governs the compound's electronic distribution, steric environment, and metabolic fate. The 7‑position on the benzofuran scaffold lies at a strategic junction between the benzene and furan rings, placing the electron‑withdrawing cyano group in direct conjugation with the furan oxygen while remaining sterically accessible for transition‑metal‑catalyzed cross‑coupling, nucleophilic aromatic substitution, and C–H activation chemistry that is not feasible or proceeds with markedly different regioselectivity at the 2‑, 3‑, 4‑, 5‑, or 6‑positions . In biological systems, this regiochemical distinction translates into differential target engagement: the 7‑carbonitrile benzofuran scaffold has been crystallographically resolved in complex with the estrogen receptor β ligand‑binding domain (PDB 1X76), revealing a binding pose that is inaccessible to the 4‑, 5‑, or 6‑carbonitrile isomers due to steric clashes with the receptor pocket . Consequently, substituting benzofuran-7-carbonitrile with a different regioisomer will alter or abolish the desired reactivity profile and biological outcome, making procurement of the correct isomer essential for reproducible research.

Quantitative Differentiation Evidence for Benzofuran-7-carbonitrile Versus Its Closest Analogs


Estrogen Receptor β Binding Affinity and ERβ/ERα Selectivity Achieved by 7‑Carbonitrile Benzofuran Derivatives

The 7‑carbonitrile benzofuran derivative WAY‑697 (5‑hydroxy‑2‑(4‑hydroxyphenyl)‑1‑benzofuran‑7‑carbonitrile) binds human estrogen receptor β (ERβ) with an EC₅₀ of 1.90 nM in a solid‑phase competitive radioligand binding assay using [³H]‑17β‑estradiol . Its binding affinity for ERβ (IC₅₀ = 2.20 nM) is approximately 21‑fold higher than for ERα (IC₅₀ = 46 nM), demonstrating subtype selectivity that is not observed with the corresponding 5‑carbonitrile or 6‑carbonitrile benzofuran analogs, which show either reduced ERβ affinity or loss of ERβ/ERα discrimination . The structural basis for this selectivity has been confirmed by X‑ray co‑crystallography (PDB 1X76), where the 7‑cyano group participates in a key hydrogen‑bonding network within the ERβ ligand‑binding pocket that is sterically inaccessible to other regioisomers .

Estrogen receptor Nuclear receptor Selective estrogen receptor modulator

EGFR Tyrosine Kinase Inhibitory Activity of Cyanobenzofuran Derivatives Carrying the 7‑Carbonitrile Motif

A series of cyanobenzofuran derivatives (compounds 2–12) built on the benzofuran‑carbonitrile scaffold were evaluated for EGFR tyrosine kinase (EGFR‑TK) inhibitory activity in a head‑to‑head comparison with the clinically approved EGFR inhibitor gefitinib . Compounds 2, 3, 10, and 11 displayed IC₅₀ values of 0.81–1.12 µM against EGFR‑TK, directly comparable to gefitinib (IC₅₀ = 0.90 µM). By contrast, the non‑cyanated benzofuran analog and the 2‑carbonitrile regioisomer showed significantly weaker EGFR‑TK inhibition (IC₅₀ > 10 µM), underscoring the critical contribution of the nitrile position to kinase engagement . In antiproliferative assays, compounds 2 and 8 exhibited broad‑spectrum cytotoxicity against HePG2 (IC₅₀ = 16.08–23.67 µM), HCT‑116 (IC₅₀ = 8.81–13.85 µM), and MCF‑7 (IC₅₀ = 8.36–17.28 µM) cell lines, compared to doxorubicin (IC₅₀ = 4.17–8.87 µM) and afatinib (IC₅₀ = 5.5–11.2 µM) .

EGFR inhibitor Tyrosine kinase Antiproliferative

VEGFR‑2 Tyrosine Kinase Inhibition by Benzofuran Carbonitrile Derivatives: Ultra‑High Potency Relative to Sorafenib

In a head‑to‑head study, benzofuran carbonitrile derivatives (compounds 4a, 4b, 5a, 5d) were evaluated for in vitro VEGFR‑2 kinase inhibition alongside the reference drug sorafenib . The carbonitrile series demonstrated IC₅₀ values ranging from 3.56 × 10⁻¹³ μM to 4.89 × 10⁻⁷ μM, representing an enhancement in potency of up to 5.6 × 10⁹‑fold relative to sorafenib (IC₅₀ = 2.00 × 10⁻³ μM). The sulfonyl hydrazide and imide series from the same study, which lack the carbonitrile functionality, showed markedly weaker VEGFR‑2 inhibition (IC₅₀ > 10⁻³ μM), confirming the essential role of the nitrile group in kinase engagement. In cellular cytotoxicity assays against a panel of 15 human cancer cell lines, the carbonitrile series (4a,b and 5a,d) exhibited the best overall potency, with compound 4c achieving an IC₅₀ of 4.39 × 10⁻⁷ μM against the A498 renal cancer cell line .

VEGFR-2 inhibitor Angiogenesis Anticancer

Antifungal Activity of Benzofuran‑7‑carbonitrile Against Candida Species Relative to Benzoxazole and Benzimidazole Scaffolds

Benzofuran‑7‑carbonitrile was evaluated as part of a scaffold‑hopping exercise comparing benzofuran, benzoxazole, benzoxazine, and benzimidazole cores for antifungal activity against clinically relevant Candida species, including C. albicans ATCC 24433, C. glabrata ATCC 48435, C. tropicalis IAM4965, and C. krusei ATCC 44507 . While 1,3‑benzoxazole‑4‑carbonitrile emerged as the superior scaffold (MIC values in the low μg/mL range), the benzofuran‑7‑carbonitrile scaffold demonstrated measurable growth inhibition against Candida species, confirming that the 7‑carbonitrile benzofuran core retains antifungal competence. By contrast, the corresponding 1,3‑benzoxazole‑7‑carbonitrile regioisomer and the benzimidazole scaffold were essentially inactive (MIC > 64 μg/mL) . Substituent analysis of benzofuran‑7‑carbonitrile revealed that electron‑withdrawing groups at the 7‑position enhance antifungal activity, providing a structure–activity relationship (SAR) basis for further optimization .

Antifungal Candida albicans β‑1,6‑glucan synthesis inhibitor

High‑Impact Application Scenarios for Benzofuran‑7‑carbonitrile in Drug Discovery and Chemical Biology


Development of ERβ‑Selective Ligands for Tissue‑Specific Hormone Receptor Modulation

The 7‑carbonitrile benzofuran scaffold, as exemplified by WAY‑697 (PDB 1X76), provides a validated structural template for designing estrogen receptor β‑selective agonists and antagonists. The X‑ray co‑crystal structure at 2.2 Å resolution reveals the 7‑cyano group engaged in a hydrogen‑bond network with residues unique to the ERβ ligand‑binding pocket, a feature that cannot be replicated by 4‑, 5‑, or 6‑carbonitrile regioisomers . This structural information enables rational, structure‑based optimization toward ERβ‑selective compounds with potential applications in inflammatory bowel disease, endometriosis, and hormone‑dependent cancers.

Discovery of ATP‑Competitive EGFR and VEGFR‑2 Kinase Inhibitors for Oncology

Cyanobenzofuran derivatives derived from the benzofuran‑7‑carbonitrile core demonstrate EGFR‑TK inhibitory activity equipotent to gefitinib (IC₅₀ 0.81–1.12 µM vs 0.90 µM) and VEGFR‑2 inhibitory potency up to 5.6 × 10⁹‑fold greater than sorafenib . The nitrile group participates in critical hydrogen‑bonding interactions with the hinge region methionine residue (Met769 in EGFR) as demonstrated by molecular docking . This pharmacophore is suitable for fragment‑based or structure‑based lead optimization programs targeting kinase‑driven cancers, including non‑small cell lung cancer, hepatocellular carcinoma, and renal cell carcinoma.

Antifungal Lead Generation Targeting β‑1,6‑Glucan Biosynthesis in Drug‑Resistant Candida Species

Benzofuran‑7‑carbonitrile serves as a validated antifungal scaffold with a mechanism of action (β‑1,6‑glucan synthesis inhibition) distinct from clinically used azoles, polyenes, and echinocandins . Scaffold‑hopping studies have established that the benzofuran core is competent for antifungal activity, and SAR analysis indicates that the 7‑carbonitrile substitution is favorable for potency enhancement. This positions benzofuran‑7‑carbonitrile as a chemically tractable starting point for developing next‑generation antifungal agents to address the growing clinical problem of multidrug‑resistant Candida infections.

Versatile Building Block for Palladium‑Catalyzed Cross‑Coupling and C–H Functionalization Chemistry

The 7‑position of benzofuran‑7‑carbonitrile is amenable to diverse transition‑metal‑catalyzed transformations, including Suzuki–Miyaura cross‑coupling, alkynylation, alkenylation, and C–N bond‑forming reactions . This enables rapid diversification of the benzofuran scaffold for the construction of compound libraries in medicinal chemistry programs. The electron‑withdrawing nitrile group activates the benzene ring toward nucleophilic aromatic substitution while maintaining compatibility with palladium catalysis, making benzofuran‑7‑carbonitrile a preferred building block for synthesizing 2,5,7‑trisubstituted benzofurans in a one‑pot protocol.

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